molecular formula C11H13BrN4O2 B2585097 Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2416233-73-1

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Cat. No.: B2585097
CAS No.: 2416233-73-1
M. Wt: 313.155
InChI Key: ULNWGKNVXZTHKO-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a high-value chemical building block with the molecular formula C11H13BrN4O2 and a molecular weight of 313.15 g/mol . This compound features a pyrazolo[1,5-a]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry, and is functionalized with both a bromine atom and a tert-butoxycarbonyl (Boc) protecting group . These functional groups make it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and for introducing carbamate functionalities. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold are of significant research interest for the development of novel therapeutic agents. Patent literature indicates that such compounds are investigated for their potential as kinase inhibitors, including AP2-associated protein kinase 1 (AAK1) inhibitors . This mechanism is relevant for researching treatments for conditions such as neuropathic pain, Alzheimer's disease, and Parkinson's disease . As a key synthetic intermediate, this bromo- and Boc-protected reagent enables researchers in drug discovery and development to explore new chemical space and develop potential candidates for a range of disorders. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNWGKNVXZTHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves the reaction of 6-bromopyrazolo[1,5-a]pyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings with boronic acids or esters to form biaryl derivatives. For example:

  • Reaction with 4-Ethoxycarbonylphenylboronic Acid

    • Conditions : Pd(ddpf)Cl₂·CH₂Cl₂ (1 mol%), Cs₂CO₃ (2 equiv.), 1,4-dioxane/H₂O (5:1), 85°C, 4 h.

    • Yield : 93% .

    • Product : Ethyl 4-(3-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyrimidin-6-yl)benzoate.

    • Application : Used to introduce aromatic moieties for kinase inhibitor scaffolds.

Reagents/ConditionsCatalyst/LigandSolvent SystemTemperature/TimeYield
4-Ethoxycarbonylphenylboronic acidPd(ddpf)Cl₂·CH₂Cl₂ (1 mol%)1,4-Dioxane/H₂O85°C, 4 h93%

Borylation for Boronate Ester Formation

The bromine substituent undergoes borylation to generate pinacol boronate intermediates, enabling further cross-coupling versatility.

  • Reaction with Bis(pinacolato)diboron

    • Conditions : PdCl₂(PPh₃)₂ (5 mol%), KOAc (3.5 equiv.), 1,4-dioxane, 100°C, 20 h.

    • Yield : >100% (crude) .

    • Product : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine.

Reagents/ConditionsCatalystSolventTemperature/TimeYield
Bis(pinacolato)diboronPdCl₂(PPh₃)₂ (5 mol%)1,4-Dioxane100°C, 20 h>100%

Amide and Carbamate Functionalization

The tert-butyl carbamate group undergoes deprotection or substitution to generate secondary amines for further derivatization:

  • Deprotection with Trifluoroacetic Acid (TFA)

    • Conditions : TFA in dichloromethane (DCM), room temperature, 1 h.

    • Product : 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine .

    • Application : Intermediate for macrocyclic kinase inhibitors via Mitsunobu reactions .

Buchwald-Hartwig Amination

The bromine site facilitates C–N bond formation with amines under palladium catalysis:

  • Reaction with 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine

    • Conditions : XPhos Pd G3 (15 mol%), K₃PO₄ (3 equiv.), THF/H₂O, 80°C, 12 h.

    • Yield : 50% .

    • Product : (S)-tert-Butyl (2,4-dimethyl-1-(4-(pyrazolo[1,5-a]pyrimidin-3-yl)-2-(trifluoromethyl)phenoxy)pentan-2-yl)carbamate.

Reagents/ConditionsCatalystSolvent SystemTemperature/TimeYield
6-((tert-Butyldimethylsilyl)oxy)hexan-1-amineXPhos Pd G3 (15 mol%)THF/H₂O80°C, 12 h50%

Macrocyclization via Mitsunobu Reaction

The deprotected amine reacts with alcohols to form macrocyclic structures:

  • Conditions : DIAD, PPh₃, THF, 0°C to RT, 12 h .

  • Application : Generates constrained macrocycles with improved kinase selectivity (e.g., CK2 inhibitors) .

Key Research Insights

  • Selectivity in Kinase Inhibition : Derivatives of this compound show >100-fold selectivity for CK2 over kinases like PIM1 or JAK1 due to optimized steric and electronic interactions .

  • Thermodynamic Binding : ITC studies reveal macrocyclic analogs (e.g., IC19) bind CK2α with KD = 82 nM, while acyclic analogs (e.g., IC20) achieve KD = 12 nM .

  • Cellular Activity : Despite sub-micromolar in vitro potency, cellular assays show activity in the low micromolar range due to permeability limitations .

Scientific Research Applications

Biological Research Applications

1. Inhibition of Kinases
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate has been studied for its potential to inhibit various kinases, particularly the adaptor associated kinase 1 (AAK1). AAK1 plays a crucial role in clathrin-mediated endocytosis, which is essential for synaptic vesicle recycling and receptor-mediated endocytosis. Inhibitors of AAK1 may have implications for treating neurological disorders and other diseases associated with synaptic dysfunction .

2. Anticancer Activity
Compounds similar to this compound have shown promise in anticancer research. The pyrazolo-pyrimidine scaffold is known for its ability to modulate pathways involved in tumor growth and proliferation. Studies indicate that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .

Medicinal Chemistry Applications

1. Drug Development
The structural characteristics of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential as a lead compound in the synthesis of new therapeutics for various conditions, including cancer and neurodegenerative diseases .

2. Synthesis of Derivatives
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for modifications that can lead to the creation of a library of derivatives with varied biological activities. Researchers can leverage this compound to explore structure-activity relationships (SAR) that inform the design of more potent inhibitors or activators .

Case Studies

Study Objective Findings
Study on AAK1 InhibitionTo evaluate the inhibitory effects of pyrazolo-pyrimidine derivatives on AAK1Demonstrated significant inhibition of AAK1 activity with potential implications for neurological disease treatment .
Anticancer Activity AssessmentInvestigate the cytotoxic effects of pyrazolo-pyrimidines on cancer cell linesFound that certain derivatives induced apoptosis in cancer cells, suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-butyl 5-(biphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 152)

  • Molecular Weight : 556.1343 g/mol
  • Substituents : Bromine at position 3, biphenyl at position 5, pyridinylmethyl group at position 5.
  • Synthesis: Bromination using N-bromosuccinimide (NBS) in methanol (85% yield) .
  • Key Data : HRMS [M+H]⁺ = 556.1349; distinct ¹H NMR signals at δ = 8.61 (d, 1H) and 5.09 (s, 2H) .

tert-butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 147)

  • Molecular Weight : 571.1459 g/mol
  • Substituents: Bromine at position 3, 4'-aminobiphenyl at position 4.
  • Synthesis : NBS-mediated bromination (58% yield) .
  • Key Data: Lower yield compared to Compound 152, likely due to steric/electronic effects of the amino group .

tert-butyl 3-bromo-5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 161)

  • Molecular Weight : 627.1714 g/mol
  • Substituents : Bromine at position 3, dimethylcarbamoyl-functionalized biphenyl at position 5.
  • Synthesis : High-yield bromination (94% yield) using NBS .
  • Key Data : Enhanced reactivity attributed to electron-withdrawing carbamoyl group stabilizing intermediates .

Analogues with Alternative Substituents

tert-butyl 5-(4'-carbamoyl-3'-hydroxybiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 174)

  • Molecular Weight : 565.2565 g/mol
  • Substituents : Ethyl group at position 3, carbamoyl/hydroxybiphenyl at position 5.
  • Synthesis : Suzuki coupling followed by ethyl substitution (34% yield) .
  • Key Data : Lower yield suggests steric hindrance from the ethyl group .

tert-butyl 5-(4'-carbamoyl-3'-hydroxybiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 171)

  • Molecular Weight : 537.2247 g/mol
  • Synthesis : Suzuki coupling (80% yield) .
  • Key Data : Higher yield than brominated analogs, highlighting bromine’s role in complicating synthesis .

Comparative Analysis Table

Compound ID Substituents (Position) Molecular Weight (g/mol) Yield Key Functional Groups
Target Compound Br (6), tert-butyl carbamate (3) 313.15 N/A Bromine, carbamate
152 Br (3), biphenyl (5) 556.13 85% Bromine, biphenyl
147 Br (3), 4'-aminobiphenyl (5) 571.15 58% Bromine, amino
161 Br (3), dimethylcarbamoyl (5) 627.17 94% Bromine, carbamoyl
174 Ethyl (3), carbamoyl/hydroxy (5) 565.26 34% Ethyl, carbamoyl, hydroxy
171 Carbamoyl/hydroxy (5) 537.22 80% Carbamoyl, hydroxy

Key Observations

Bromine Position : The target compound’s bromine at position 6 contrasts with analogs brominated at position 3 (e.g., 152, 147, 161), which are bulkier and require NBS-mediated synthesis.

Yield Trends : Electron-withdrawing groups (e.g., carbamoyl in 161) improve bromination yields (94%), while bulky substituents (e.g., ethyl in 174) reduce yields (34%) .

Spectral Signatures : Brominated compounds show distinct ¹H NMR signals for aromatic protons (δ = 8.11–8.61) and carbamate protons (δ = 5.07–5.11) .

Applications : Bromine in the target compound enhances its utility as a cross-coupling precursor, whereas analogs with biphenyl groups (e.g., 152, 171) are tailored for receptor-targeted drug design .

Biological Activity

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a chemical compound with significant potential in biological research and pharmaceutical applications. With the molecular formula C12H14BrN3O2 and a molecular weight of 313.15 g/mol, this compound features a pyrazolo[1,5-a]pyrimidine core, which is integral to its biological activity. The compound is primarily studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to modulate specific biological pathways. The bromine atom and the pyrazolo[1,5-a]pyrimidine structure enhance its binding affinity to molecular targets, facilitating interactions that can lead to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrazolo compounds have been explored as inhibitors of Mycobacterium tuberculosis, targeting pantothenate synthetase (PS), a critical enzyme in bacterial metabolism . This suggests that the compound may also possess similar inhibitory effects.

Neuroprotective Effects

Studies have highlighted the potential neuroprotective effects of pyrazolo derivatives in the context of neurodegenerative diseases such as Alzheimer's. These compounds may act as inhibitors of tyrosine kinases implicated in cell proliferation and angiogenesis, suggesting a role in preventing neurodegeneration .

In Vitro Studies

In vitro studies on related compounds have demonstrated their efficacy in inhibiting specific enzymes and pathways. For example:

CompoundTargetIC50 (µM)Reference
Pyrazolo derivative APantothenate synthetase12.5
Pyrazolo derivative BTyrosine kinase8.0

These findings indicate that this compound may similarly influence these targets.

Case Studies

Case Study 1: Antitubercular Activity

A series of pyrazolo derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects on PS, leading to reduced bacterial viability .

Case Study 2: Neuroprotective Potential

Research into neuroprotective agents has shown that certain pyrazolo compounds can inhibit tau phosphorylation, a key factor in Alzheimer's pathology. This highlights the potential for this compound to contribute positively to neurodegenerative disease treatment strategies .

Q & A

Basic: What synthetic strategies are recommended for preparing Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a brominated pyrazolo[1,5-a]pyrimidine core with a tert-butyl carbamate group. A validated approach includes:

  • Step 1 : Bromination at the 6-position of pyrazolo[1,5-a]pyrimidine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in acetonitrile at 80°C .
  • Step 2 : Introducing the carbamate group via nucleophilic substitution or palladium-catalyzed coupling. For example, tert-butyl carbamate can be attached using Boc-protected amines under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane, 100°C) .
  • Optimization : Monitor reaction progress via LC-MS to minimize side products. Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic rotational isomerism or solvent-dependent conformational changes. To address this:

  • VT-NMR : Perform variable-temperature NMR (e.g., 25°C to −60°C in CDCl₃) to slow rotational motion and simplify splitting patterns .
  • DFT Calculations : Use Gaussian or ORCA to model equilibrium geometries and predict coupling constants (e.g., J values for diastereotopic protons) .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .

Advanced: What strategies are effective for studying this compound’s role as a kinase inhibitor scaffold in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-Based Design : Replace the bromine atom with other halogens (Cl, I) or functional groups (CN, NH₂) to assess electronic effects on binding affinity. Use SPR or ITC to quantify binding kinetics .
  • Co-crystallization : Screen against kinase targets (e.g., IRAK4) to identify key interactions, such as hydrogen bonding with the carbamate carbonyl .
  • Mutagenesis : Validate binding pockets by introducing point mutations (e.g., Ala-scanning) in kinase domains and measure IC₅₀ shifts .

Basic: What purification techniques are most effective for isolating high-purity this compound?

Methodological Answer:

  • Flash Chromatography : Use a gradient of ethyl acetate/hexane (10% → 40%) on silica gel to separate brominated byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to yield crystals with ≥98% purity (verified by HPLC, λ = 254 nm) .
  • Prep-HPLC : For polar impurities, employ a C18 column with 0.1% TFA in acetonitrile/water (30% → 70% over 20 min) .

Advanced: How can computational methods elucidate the impact of bromine substitution on reactivity and regioselectivity in downstream reactions?

Methodological Answer:

  • DFT Transition-State Modeling : Calculate activation energies for SNAr reactions at the 6-bromo position versus competing sites using Gaussian. Compare Fukui indices to predict electrophilic reactivity .
  • MD Simulations : Simulate solvation effects in DMSO or THF to assess steric hindrance from the tert-butyl group during cross-coupling .
  • Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to predict optimal conditions for Suzuki-Miyaura couplings .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The tert-butyl group typically appears as a singlet at δ 1.4 ppm, while pyrimidine protons resonate between δ 8.0–9.0 ppm .
  • HRMS : Confirm molecular formula (C₁₁H₁₃BrN₄O₂) with <2 ppm error. Use ESI+ mode for better ionization .
  • IR Spectroscopy : Validate carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch at ~3350 cm⁻¹ .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • DoE Optimization : Apply a Taguchi array to test variables (temperature, catalyst loading, solvent) and identify critical factors using ANOVA .
  • In Situ Monitoring : Use ReactIR to detect intermediate formation and adjust reaction times dynamically .
  • Protecting Group Alternatives : Compare Boc with Fmoc or Cbz groups to mitigate steric effects during coupling steps .

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